Welcome to the BenchChem Online Store!
molecular formula C13H11Cl2N B3024110 6,9-Dichloro-1,2,3,4-tetrahydroacridine CAS No. 5396-25-8

6,9-Dichloro-1,2,3,4-tetrahydroacridine

Cat. No. B3024110
M. Wt: 252.14 g/mol
InChI Key: UPHWUTWIUIWUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07605265B2

Procedure details

To a mixture of 2-amino-4-chlorobenzoic acid (4.5 g, 26.23 mmol) and cyclohexanone (2.72 mL, 26.23 mmoL) was added 22 mL phosphorus oxychloride. The mixture was heated to reflux for 3 hours. The excess phosphorus oxychloride was distilled off and the resulting mixture was treated with saturated sodium bicarbonate. The light brown precipitate was filtered, rinsed with water and dried under vacuum to give the desired product 6.50 g (25.77 mmoL, 98.2%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.72 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Yield
98.2%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4](O)=O.[C:12]1(=O)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.P(Cl)(Cl)([Cl:21])=O>>[Cl:11][C:9]1[CH:10]=[C:2]2[C:3](=[CH:7][CH:8]=1)[C:4]([Cl:21])=[C:17]1[C:12]([CH2:13][CH2:14][CH2:15][CH2:16]1)=[N:1]2

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)Cl
Name
Quantity
2.72 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The excess phosphorus oxychloride was distilled off
ADDITION
Type
ADDITION
Details
the resulting mixture was treated with saturated sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
The light brown precipitate was filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2N=C3CCCCC3=C(C2=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.